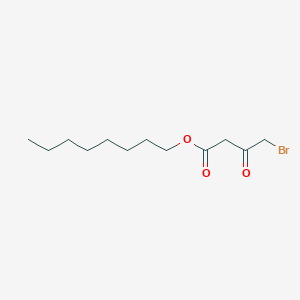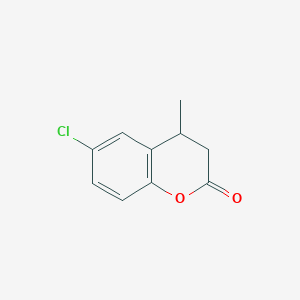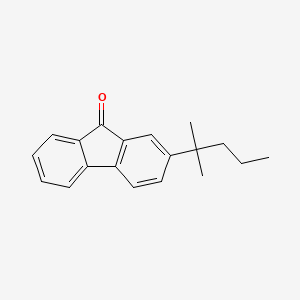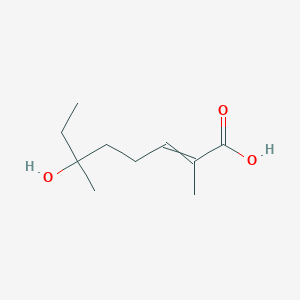![molecular formula C12H14O2 B14371162 2,3,4,5-Tetrahydro[1,1'-biphenyl]-2,5-diol CAS No. 90135-63-0](/img/structure/B14371162.png)
2,3,4,5-Tetrahydro[1,1'-biphenyl]-2,5-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4,5-Tetrahydro[1,1’-biphenyl]-2,5-diol is an organic compound with the molecular formula C12H14O2 It is a derivative of biphenyl, characterized by the presence of two hydroxyl groups at the 2 and 5 positions on the tetrahydro biphenyl ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrahydro[1,1’-biphenyl]-2,5-diol can be achieved through several methods. One common approach involves the reduction of biphenyl derivatives. For instance, the Birch reduction of biphenyl can yield tetrahydro biphenyl intermediates, which can then be hydroxylated to produce the desired diol.
Industrial Production Methods
Industrial production of 2,3,4,5-Tetrahydro[1,1’-biphenyl]-2,5-diol may involve catalytic hydrogenation of biphenyl derivatives under controlled conditions. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used. The process is optimized to ensure high yield and purity of the product, with careful control of temperature, pressure, and reaction time .
化学反应分析
Types of Reactions
2,3,4,5-Tetrahydro[1,1’-biphenyl]-2,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be further reduced to remove the hydroxyl groups, yielding fully saturated hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using Pd/C or PtO2 under hydrogen gas.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Quinones or carboxylic acids.
Reduction: Fully saturated hydrocarbons.
Substitution: Halogenated or alkylated biphenyl derivatives.
科学研究应用
2,3,4,5-Tetrahydro[1,1’-biphenyl]-2,5-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 2,3,4,5-Tetrahydro[1,1’-biphenyl]-2,5-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, potentially modulating their activity. The compound may also undergo redox reactions, influencing cellular oxidative stress pathways .
相似化合物的比较
Similar Compounds
Biphenyl: Lacks hydroxyl groups, making it less reactive in certain chemical reactions.
2,2’-Dihydroxybiphenyl: Contains hydroxyl groups at different positions, leading to different chemical properties and reactivity.
4,4’-Dihydroxybiphenyl: Similar structure but with hydroxyl groups at the 4 and 4’ positions, affecting its interaction with other molecules.
Uniqueness
2,3,4,5-Tetrahydro[1,1’-biphenyl]-2,5-diol is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
属性
CAS 编号 |
90135-63-0 |
|---|---|
分子式 |
C12H14O2 |
分子量 |
190.24 g/mol |
IUPAC 名称 |
2-phenylcyclohex-2-ene-1,4-diol |
InChI |
InChI=1S/C12H14O2/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-5,8,10,12-14H,6-7H2 |
InChI 键 |
HMPLZCVHQAWNAL-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C(=CC1O)C2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Phenyl-1-[(2,4,6-tri-tert-butylphenyl)phosphanyl]methanimine](/img/structure/B14371083.png)
![1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]azepane](/img/structure/B14371091.png)
![1-(2-Methyl-1H-thieno[3,4-d]imidazol-1-yl)ethan-1-one](/img/structure/B14371094.png)
![Ethyl (benzenesulfonyl)[(2,4-dinitrophenyl)sulfanyl]carbamate](/img/structure/B14371095.png)
![1-Amino-3-[(3-methyl-1-benzofuran-7-yl)oxy]propan-2-ol](/img/structure/B14371105.png)

![Pyrido[2,3-g]quinoline-5,10-dione](/img/structure/B14371121.png)
![Methylenebis[(propan-2-yl)phosphane]](/img/structure/B14371126.png)

![2-[2-(Methylsulfanyl)-1,3-dithian-2-yl]oxan-2-ol](/img/structure/B14371153.png)

![2-[Imino(phenyl)acetyl]benzamide](/img/structure/B14371167.png)

